

Selectivity profile of ML-109 against other glycoprotein hormone receptors

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Compound of Interest		
Compound Name:	ML-109	
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Selectivity Profile of ML-109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **ML-109**, a small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR). The document details its activity at the primary target receptor in comparison to other closely related glycoprotein hormone receptors, namely the Follicle-Stimulating Hormone Receptor (FSHR) and the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). This guide is intended to provide researchers, scientists, and drug development professionals with the critical data and methodologies required to evaluate and utilize **ML-109** in preclinical research.

Executive Summary

ML-109 is a potent and highly selective agonist for the human Thyroid Stimulating Hormone Receptor (TSHR)[1][2][3][4][5]. It demonstrates full agonist activity at the TSHR with a half-maximal effective concentration (EC50) in the nanomolar range. Crucially for its potential as a research tool and therapeutic lead, **ML-109** exhibits negligible activity at the homologous glycoprotein hormone receptors, FSHR and LHCGR, highlighting its exceptional selectivity. This selectivity is critical for eliciting specific physiological responses mediated by the TSHR without off-target effects on reproductive functions governed by FSHR and LHCGR.

Quantitative Selectivity Profile



The selectivity of **ML-109** has been quantified through in vitro functional assays that measure the dose-dependent activation of the TSHR, FSHR, and LHCGR. The potency of **ML-109** is summarized in the table below.

Receptor	Ligand	EC50 (nM)	Selectivity over TSHR
TSHR	ML-109	40	-
FSHR	ML-109	>100,000	>2500-fold
LHCGR	ML-109	>100,000	>2500-fold

Table 1: Potency and

Selectivity of ML-109.

EC50 values

represent the

concentration of ML-

109 required to elicit a

half-maximal

response in functional

assays. The data

demonstrates the high

potency of ML-109 for

the TSHR and its

significantly lower

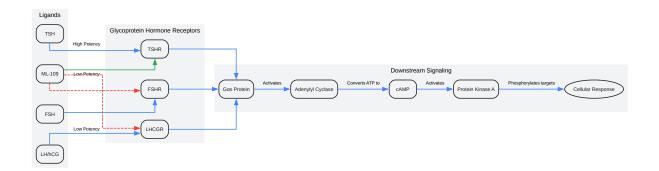
potency for FSHR and

LHCGR.

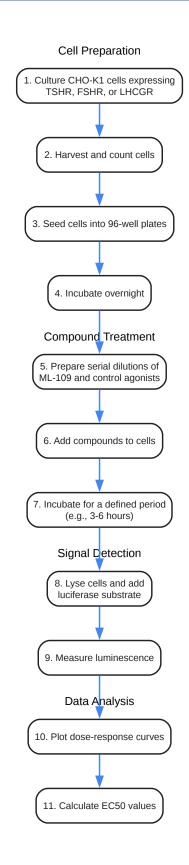
Signaling Pathway

The TSHR, FSHR, and LHCGR are all G-protein coupled receptors (GPCRs) that primarily couple to the Gas signaling pathway. Upon agonist binding, these receptors activate adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. The selectivity of **ML-109** ensures that this signaling cascade is initiated only in cells expressing TSHR.









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